molecular formula C16H22N6O5 B1384643 8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine CAS No. 869354-73-4

8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine

Cat. No. B1384643
M. Wt: 378.38 g/mol
InChI Key: AWSHMYLTFNJSDF-KJIUFUOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine (8-Allyloxy-dG) is a synthetic nucleoside analog that has been studied for its potential in various scientific research applications, including the ability to inhibit DNA methylation, a process that has been linked to cancer, aging, and other diseases. 8-Allyloxy-dG has been found to be a highly potent inhibitor of DNA methylation, and has been used in a variety of studies to evaluate biological processes and to study the effects of DNA methylation on gene expression.

Mechanism Of Action

8-Allyloxy-dG is a highly potent inhibitor of DNA methylation. It binds to the target DNA sequence and blocks the action of the DNA methyltransferase enzyme, which is responsible for the addition of the methyl group to the target DNA sequence. This prevents the methylation of the target DNA sequence, which in turn prevents the expression of the gene that is associated with that sequence.

Biochemical And Physiological Effects

8-Allyloxy-dG has been found to have a number of biochemical and physiological effects. It has been found to inhibit the expression of genes associated with cancer progression, aging, and other diseases. It has also been found to reduce inflammation and to increase the production of antioxidants. In addition, 8-Allyloxy-dG has been found to have an effect on the regulation of hormones, and to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The main advantage of using 8-Allyloxy-dG in lab experiments is that it is a highly potent inhibitor of DNA methylation, which makes it an ideal tool for studying the effects of DNA methylation on gene expression. However, there are some limitations to using 8-Allyloxy-dG in lab experiments. For example, it is not always possible to obtain the pure product in large quantities, and its effects may vary depending on the target DNA sequence.

Future Directions

There are a number of potential future directions for research involving 8-Allyloxy-dG. These include the study of its effects on gene expression in different cell types, the development of novel formulations of 8-Allyloxy-dG for use in drug delivery systems, and the exploration of its potential use as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 8-Allyloxy-dG and to identify potential biomarkers for its use in diagnostics. Finally, further research is needed to explore the potential of 8-Allyloxy-dG as a tool for epigenetic engineering.

Scientific Research Applications

8-Allyloxy-dG has been used in a variety of studies to evaluate the effects of DNA methylation on gene expression. It has been used to study the epigenetic regulation of gene expression, to study the effects of DNA methylation on gene expression, and to study the effects of DNA methylation on gene regulation. 8-Allyloxy-dG has also been used to study the effects of DNA methylation on cancer progression and to study the effects of DNA methylation on aging.

properties

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/b17-8+/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHMYLTFNJSDF-KJIUFUOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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